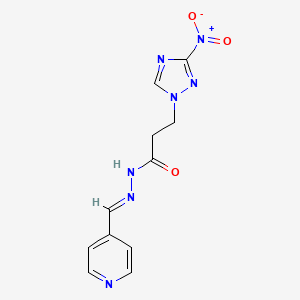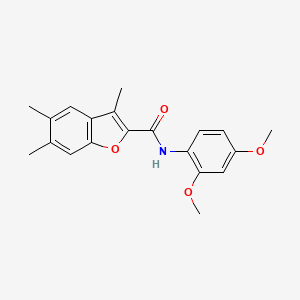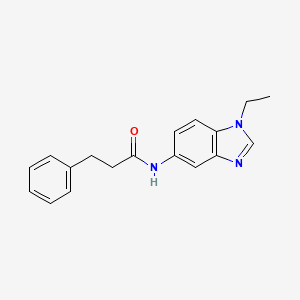
3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of 3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets, including enzymes, receptors, and DNA. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of bacterial proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide have been extensively studied. The compound has been shown to modulate various biochemical pathways, including oxidative stress, inflammation, and cell signaling. It also exhibits physiological effects such as reducing tumor growth, inhibiting microbial growth, and suppressing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide in lab experiments include its potent biological activities, ease of synthesis, and low toxicity. However, the compound also has some limitations, including its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide. These include the development of more efficient synthesis methods, the evaluation of its potential as a drug candidate for the treatment of various diseases, and the identification of its cellular targets and mechanism of action. Further studies are also needed to investigate its potential side effects and toxicity in vivo.
Conclusion:
In conclusion, 3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide is a promising compound with potential applications in various areas of scientific research. Its potent biological activities, ease of synthesis, and low toxicity make it a promising candidate for drug development. However, further studies are needed to fully understand its mechanism of action, cellular targets, and potential side effects.
Méthodes De Synthèse
The synthesis of 3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide involves the condensation of 4-pyridinecarboxaldehyde with 3-nitro-1H-1,2,4-triazole-5(4H)-one followed by the reaction with propanohydrazide. The reaction is carried out under reflux conditions using a suitable solvent such as ethanol or methanol. The yield of the compound can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide has potential applications in various areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit anticancer, antimicrobial, antifungal, and antiviral activities. The compound has also been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
3-(3-nitro-1,2,4-triazol-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7O3/c19-10(15-14-7-9-1-4-12-5-2-9)3-6-17-8-13-11(16-17)18(20)21/h1-2,4-5,7-8H,3,6H2,(H,15,19)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZIQVNWNYNTRV-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=NNC(=O)CCN2C=NC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=N/NC(=O)CCN2C=NC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-ethoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5799836.png)
![N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5799843.png)

![4-chloro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5799856.png)

![2-[2-(dimethylamino)vinyl]-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5799875.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-morpholinecarboxamide](/img/structure/B5799885.png)

![6-chloro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5799906.png)
![2,3-dihydroxypropanal [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5799910.png)

![2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B5799923.png)